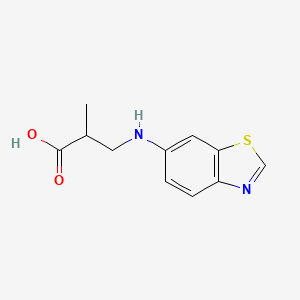![molecular formula C7H13NO B8591385 (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B8591385.png)
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(5-Azaspiro[24]heptan-6-yl)methanol is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within the spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction to yield the desired spirocyclic alcohol. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The nitrogen atom in the spiro ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives, ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-oxaspiro[2.4]heptan-6-one
- 5-thiaspiro[2.4]heptan-6-one
- 4-azaspiro[2.4]heptan-6-ylmethanol
Uniqueness
(S)-(5-Azaspiro[2.4]heptan-6-yl)methanol is unique due to the presence of a nitrogen atom in the spiro ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
[(6S)-5-azaspiro[2.4]heptan-6-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-4-6-3-7(1-2-7)5-8-6/h6,8-9H,1-5H2/t6-/m0/s1 |
Clave InChI |
WMRHLUMWSAZZMJ-LURJTMIESA-N |
SMILES isomérico |
C1CC12C[C@H](NC2)CO |
SMILES canónico |
C1CC12CC(NC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















